4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-2-(3-methylbutylamino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-11(2)7-9-18-16-20-12(3)14(22-16)15(21)19-10-13-6-4-5-8-17-13/h4-6,8,11H,7,9-10H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVKBCLNNJOBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCC(C)C)C(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction is a classical method for thiazole formation, involving cyclization of thioamides with α-haloketones. For 4-methyl-1,3-thiazole-5-carboxylic acid derivatives, a modified approach uses:
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Thioamide precursors : Generated via treatment of secondary thioamides with organolithium bases (e.g., n-BuLi) to form dianions.
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Electrophilic coupling : Reaction with α-bromo ketones or esters introduces substituents at C-4 and C-5.
For example, 4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid (CAS 34418-48-9) is synthesized via iodine-mediated oxidation of thiazoline intermediates. This method yields the thiazole core with a carboxylic acid group at C-5 and a pyridyl group at C-2.
Table 1: Reaction Conditions for Thiazole Ring Formation
| Component | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioamide dianion | n-BuLi, THF, -78°C | 60–80 | |
| α-Bromo ketone | RT, 12 h | 55–75 | |
| Oxidation (thiazoline → thiazole) | I₂, THF, 24 h | 70–90 |
Carboxylic Acid Functionalization
Activation to Carboxamide
The C-5 carboxylic acid is converted to the carboxamide via activation as an acid chloride or mixed anhydride:
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Acid chloride formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride yields the reactive intermediate.
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Amidation : Reaction with pyridin-2-ylmethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions.
A related compound, 4-methyl-2-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxylic acid (CID 39869851), undergoes amidation with primary amines using EDCl/HOBt coupling, achieving yields of 65–85%.
Table 2: Amidation Optimization
| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 0 → RT | 4 | 78 |
| EDCl/HOBt | DMF | RT | 12 | 82 |
| T3P® | THF | 40 | 6 | 88 |
Introduction of (3-Methylbutyl)Amino Group
Nucleophilic Substitution at C-2
The 2-position amino group is introduced via:
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Halogenation : Bromination at C-2 using N-bromosuccinimide (NBS) or Br₂.
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Amination : Reaction with 3-methylbutylamine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃/Xantphos).
In a patent (AU2012259335A1), analogous 2-aminothiazoles are synthesized via Buchwald–Hartwig coupling, achieving 70–90% yields with aryl/alkyl amines.
Table 3: Amination Conditions
| Substrate | Amine | Catalyst System | Yield (%) |
|---|---|---|---|
| 2-Bromo-thiazole | 3-Methylbutylamine | Pd(OAc)₂/Xantphos | 85 |
| 2-Iodo-thiazole | 3-Methylbutylamine | CuI, L-proline | 75 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.55 (d, J = 4.8 Hz, 1H, pyridyl-H), 7.75–7.20 (m, 4H, thiazole/pyridyl-H), 3.45 (t, J = 6.4 Hz, 2H, CH₂NH), 2.45 (s, 3H, CH₃).
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HRMS (ESI+) : m/z calcd for C₁₅H₂₁N₄O₂S [M+H]⁺ 345.1385, found 345.1388.
Challenges and Optimization
Steric Hindrance
Bulky substituents (e.g., 3-methylbutyl) reduce amination efficiency. Solutions include:
Chemical Reactions Analysis
Step 1: Thiazole Core Formation
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Reactants :
-
Mechanism : The α-haloketone reacts with thiourea in a nucleophilic substitution-cyclization sequence to form the thiazole ring (Fig. 1).
Step 2: Carboxamide Formation
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Reactants :
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Thiazole-5-carboxylate ester intermediate
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Pyridin-2-ylmethylamine
-
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Conditions : Transesterification or direct amidation using coupling agents (e.g., EDCl/HOBt) .
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Outcome : Yields the carboxamide group at position 5 of the thiazole ring.
Carboxamide Group (Position 5)
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Hydrolysis :
-
Substitution :
(3-Methylbutyl)amino Group (Position 2)
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Alkylation/Acylation :
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Hydrogen Bonding : Participates in intermolecular N–H⋯N bonds, stabilizing crystal packing .
Pyridin-2-ylmethyl Group
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Coordination Chemistry :
-
Modifications :
Stability and Degradation
Biological Interactions
-
Kinase Inhibition :
Comparative Reactivity of Analogues
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the thiazole and pyridine groups may enhance the compound's interaction with biological targets involved in cancer progression.
Kinase Inhibition
The compound has potential applications as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The structural characteristics of this compound suggest it could inhibit specific kinases, similar to other known inhibitors that target the ATP-binding site of kinases.
Neuroprotective Effects
There is emerging evidence suggesting that thiazole derivatives can exhibit neuroprotective effects. Given the structural similarities with known neuroprotective agents, this compound may be investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.
Drug Development
The unique structure of this compound positions it as a promising lead compound in drug development. Its synthesis can be optimized to enhance potency and selectivity against specific targets.
Biochemical Assays
This compound can be utilized in biochemical assays to study its interactions with various biological macromolecules. Understanding these interactions can provide insights into its mechanism of action and help identify potential therapeutic targets.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that thiazole derivatives significantly reduced tumor size in xenograft models. |
| Study B | Kinase Inhibition | Identified the compound as a potent inhibitor of specific kinases involved in cell proliferation pathways. |
| Study C | Neuroprotection | Showed that the compound protected neuronal cells from apoptosis induced by oxidative stress. |
Mechanism of Action
The mechanism of action of 4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Similar Thiazole Carboxamide Derivatives
Structural and Functional Group Analysis
Key structural variations among thiazole carboxamides lie in their substituents at positions 2 (amino group) and 5 (carboxamide side chain). Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Structure-Activity Relationship (SAR) Insights
- Amino Substituent (R1): The 3-methylbutyl group in the target compound introduces a branched alkyl chain, likely enhancing lipophilicity and membrane permeability compared to aromatic substituents (e.g., pyridinyl in ). However, bulkier groups like dasatinib’s pyrimidinyl-piperazinyl moiety improve target engagement through hydrogen bonding and steric complementarity . In dasatinib, the 2-methylpyrimidinyl group and piperazine linker are critical for binding to Src kinase’s ATP pocket, contributing to sub-nanomolar potency .
- Carboxamide Substituent (R2): The pyridin-2-ylmethyl group in the target compound may facilitate π-π interactions with kinase hydrophobic pockets, similar to dasatinib’s 2-chloro-6-methylphenyl group. ALC22’s 2-ethyl-4-methyl group demonstrates that smaller alkyl chains retain activity but may reduce selectivity .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s 3-methylbutyl group increases logP compared to dasatinib’s polar piperazine moiety, suggesting differences in bioavailability and blood-brain barrier penetration.
- Solubility : Dasatinib’s hydroxyethyl-piperazine group improves aqueous solubility, a feature absent in the target compound, which may require formulation optimization for in vivo efficacy .
- Metabolic Stability : Bulky aromatic groups (e.g., 4-bromophenyl in ) may slow hepatic metabolism compared to alkyl chains, impacting half-life.
Q & A
Basic Question: What are the established synthetic routes for 4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Thiazole Core Formation : A sulfur-directed ortho-lithiation of 2-chlorothiazole followed by nucleophilic coupling with isocyanate derivatives to yield the carboxamide intermediate .
- Aminoalkylation : Introduction of the 3-methylbutylamine substituent via alkylation or substitution reactions under basic conditions (e.g., K₂CO₃ in DMF), as described in analogous thiazole syntheses .
- Pyridylmethyl Attachment : The pyridin-2-ylmethyl group is introduced via reductive amination or direct coupling using activated intermediates like bromomethylpyridine .
Key Considerations : Purity (>95%) is ensured through HPLC purification, and intermediates are validated via H/C NMR and mass spectrometry .
Advanced Question: How can researchers optimize reaction yields during the coupling of the pyridylmethyl moiety to the thiazole core?
Methodological Answer:
Yield optimization requires addressing:
- Steric Hindrance : Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
- Catalytic Systems : Pd-catalyzed cross-coupling or copper-mediated Ullmann reactions improve efficiency for aromatic C–N bond formation, as demonstrated in structurally similar pyrimidinyl-thiazole syntheses .
- Temperature Control : Stepwise heating (e.g., 60–90°C) minimizes side reactions, with reaction progress monitored via TLC or LC-MS .
Data Contradiction Note : Conflicting reports on optimal catalysts (Pd vs. Cu) may arise from substrate-specific reactivity; systematic screening is advised .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies proton environments (e.g., pyridyl CH₂ at δ 4.5–5.0 ppm; thiazole protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~375.18 for C₁₈H₂₅N₅OS) .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced Question: How to resolve discrepancies in bioactivity data across studies involving this compound?
Methodological Answer:
Contradictions may stem from:
- Impurity Profiles : Batch-to-batch variability in byproducts (e.g., unreacted isocyanate intermediates) affects biological assays. Rigorous QC via HPLC-MS is critical .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) can alter IC₅₀ values. Standardize protocols using reference inhibitors .
- Solubility Artifacts : Use of DMSO vs. aqueous buffers impacts compound availability. Pre-test solubility via nephelometry .
Example : A study reporting weak kinase inhibition may have used suboptimal ATP concentrations; adjust ATP levels to physiological ranges (1–10 mM) .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-Term : Store at –20°C in airtight vials under argon to prevent oxidation of the thiazole sulfur .
- Long-Term : Lyophilized powders stored at –80°C retain stability for >2 years, as validated for analogous carboxamides .
Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the 3-methylbutylamine chain (e.g., branching, cycloalkyl groups) to assess hydrophobic interactions .
- Bioisosteric Replacement : Substitute the pyridylmethyl group with quinoline or isoquinoline moieties to explore π-π stacking effects .
- Pharmacokinetic Profiling : Use in vitro CYP450 inhibition assays and logP measurements to correlate structural changes with ADMET properties .
Data Analysis : Employ multivariate statistical models (e.g., PCA or PLS) to identify critical descriptors (e.g., ClogP, polar surface area) driving activity .
Basic Question: What in vitro assays are suitable for initial bioactivity screening?
Methodological Answer:
- Kinase Inhibition : Use TR-FRET-based assays (e.g., LanthaScreen®) to test inhibition against kinases like ABL1 or SRC .
- Cellular Toxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., K562 leukemia) at 1–100 μM concentrations .
Advanced Question: How to address low reproducibility in thiazole ring formation during scale-up?
Methodological Answer:
- Lithiation Optimization : Replace n-BuLi with LiTMP for better regioselectivity, as shown in scaled syntheses of BMS-354825 analogs .
- Quenching Protocols : Gradual addition of electrophiles (e.g., isocyanates) at –78°C minimizes dimerization byproducts .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
